4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol is a compound that features a benzyl group substituted with a hydroxy group at the para position, an indole core, and a methylaminomethyl group
Vorbereitungsmethoden
The synthesis of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with indole derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as dehydration and nucleophilic substitution . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Analyse Chemischer Reaktionen
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and indole groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Wissenschaftliche Forschungsanwendungen
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to changes in cellular processes and physiological effects.
Vergleich Mit ähnlichen Verbindungen
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be compared with other similar compounds such as:
4-Hydroxybenzyl alcohol: Known for its sedative and hypnotic activities.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer and antimicrobial properties.
Benzylamine derivatives: Known for their applications in medicinal chemistry and organic synthesis. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N2O |
---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H18N2O/c1-18-11-15-10-14-4-2-3-5-17(14)19(15)12-13-6-8-16(20)9-7-13/h2-10,18,20H,11-12H2,1H3 |
InChI-Schlüssel |
CSKSGUCORWLRPC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.